7-Chloroimidazo[1,2-a]pyridin-3-amine
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Overview
Description
7-Chloroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles like ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: Functionalization via radical reactions is also possible.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states and derivatives.
Scientific Research Applications
7-Chloroimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom enhances its binding affinity and specificity. The compound can inhibit key enzymes involved in cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloroimidazo[1,2-a]pyridin-3-amine makes it unique compared to other imidazo[1,2-a]pyridine derivatives
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKGEDPMBBNTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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